molecular formula C9H12N2O B7968724 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one

Cat. No.: B7968724
M. Wt: 164.20 g/mol
InChI Key: DQQWMHHWJGOMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is carried out under reflux conditions in methanol, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydroindazoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole: Another heterocyclic compound with a similar structure but different biological activities.

    Benzimidazole: Shares structural similarities but has distinct chemical properties and applications.

    Pyrazole: A related compound with a different ring structure and reactivity.

Uniqueness

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-9-7(10-11(6)2)4-3-5-8(9)12/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQWMHHWJGOMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1C)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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